molecular formula C16H19ClO3 B161341 1-(p-Chlorobenzyl)-2-oxocyclohexanepropionic acid CAS No. 1770-35-0

1-(p-Chlorobenzyl)-2-oxocyclohexanepropionic acid

Cat. No. B161341
CAS RN: 1770-35-0
M. Wt: 294.77 g/mol
InChI Key: ZMIMBMNDYGVAFX-UHFFFAOYSA-N
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Description

P-Cl-OCPP is a novel compound that was first synthesized in the early 2000s. It belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been shown to have potential as an analgesic, anti-inflammatory, and anti-cancer agent. Despite its promising therapeutic properties, the exact mechanism of action and physiological effects of p-Cl-OCPP are still being investigated.

Mechanism of Action

The exact mechanism of action of p-Cl-OCPP is still being investigated. However, it is thought to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain. By inhibiting COX-2, p-Cl-OCPP may reduce inflammation and pain in various conditions.
Biochemical and Physiological Effects:
p-Cl-OCPP has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer effects, it has also been shown to have antioxidant properties, reducing oxidative stress and damage in cells. Furthermore, p-Cl-OCPP has been shown to have neuroprotective effects, protecting neurons from damage and death.

Advantages and Limitations for Lab Experiments

One advantage of using p-Cl-OCPP in lab experiments is its broad therapeutic potential. Its anti-inflammatory, anti-cancer, and neuroprotective properties make it a promising candidate for further research. However, one limitation of using p-Cl-OCPP is its relatively low solubility in water, which may make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on p-Cl-OCPP. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use as an anti-cancer agent, particularly in combination with other chemotherapy drugs. Additionally, more research is needed to fully understand the mechanism of action and physiological effects of p-Cl-OCPP.

Synthesis Methods

The synthesis method for p-Cl-OCPP involves the reaction of p-chlorobenzyl chloride with 2-oxocyclohexanecarboxylic acid in the presence of a base and a solvent. The resulting compound is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

P-Cl-OCPP has been the subject of several scientific studies due to its potential use as a therapeutic agent. One study found that p-Cl-OCPP had anti-inflammatory effects in a rat model of arthritis, reducing inflammation and joint damage. Another study showed that p-Cl-OCPP had anti-cancer properties, inhibiting the growth of breast cancer cells in vitro. These findings suggest that p-Cl-OCPP may have broad therapeutic applications.

properties

CAS RN

1770-35-0

Product Name

1-(p-Chlorobenzyl)-2-oxocyclohexanepropionic acid

Molecular Formula

C16H19ClO3

Molecular Weight

294.77 g/mol

IUPAC Name

3-[1-[(4-chlorophenyl)methyl]-2-oxocyclohexyl]propanoic acid

InChI

InChI=1S/C16H19ClO3/c17-13-6-4-12(5-7-13)11-16(10-8-15(19)20)9-2-1-3-14(16)18/h4-7H,1-3,8-11H2,(H,19,20)

InChI Key

ZMIMBMNDYGVAFX-UHFFFAOYSA-N

SMILES

C1CCC(C(=O)C1)(CCC(=O)O)CC2=CC=C(C=C2)Cl

Canonical SMILES

C1CCC(C(=O)C1)(CCC(=O)O)CC2=CC=C(C=C2)Cl

synonyms

3-[1-[(4-chlorophenyl)methyl]-2-oxo-cyclohexyl]propanoic acid

Origin of Product

United States

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